REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7](Cl)=[N:6][C:5]([CH3:9])=[CH:4][N:3]=1.[NH:10]1[CH2:15][CH2:14][O:13][CH2:12][CH2:11]1>CCOCC>[Cl:1][C:2]1[C:7]([N:10]2[CH2:15][CH2:14][O:13][CH2:12][CH2:11]2)=[N:6][C:5]([CH3:9])=[CH:4][N:3]=1
|
Name
|
|
Quantity
|
16.3 g
|
Type
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reactant
|
Smiles
|
ClC1=NC=C(N=C1Cl)C
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Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
N1CCOCC1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
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Type
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CUSTOM
|
Details
|
by shaking with water
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
|
again extracted
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Type
|
DRY_WITH_MATERIAL
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Details
|
The ether phase is dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated in a waterpump vacuum
|
Type
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DISTILLATION
|
Details
|
The residue is distilled in a waterpump vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=C(N=C1N1CCOCC1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |